molecular formula C21H18ClN5O3S B2998841 N-(4-chlorophenyl)-2-{[7-(4-ethoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide CAS No. 1223863-92-0

N-(4-chlorophenyl)-2-{[7-(4-ethoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide

Cat. No.: B2998841
CAS No.: 1223863-92-0
M. Wt: 455.92
InChI Key: FMRBZFQJWLXJGH-UHFFFAOYSA-N
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Description

The compound “N-(4-chlorophenyl)-2-{[7-(4-ethoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide” is a triazolo-pyrazine derivative characterized by a [1,2,4]triazolo[4,3-a]pyrazine core substituted with a 4-ethoxyphenyl group at position 7, an 8-oxo moiety, and a sulfanyl-linked acetamide chain terminating in a 4-chlorophenyl group. This structure combines electron-donating (ethoxy) and electron-withdrawing (chlorophenyl) substituents, which influence its physicochemical and pharmacological properties.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[[7-(4-ethoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O3S/c1-2-30-17-9-7-16(8-10-17)26-11-12-27-19(20(26)29)24-25-21(27)31-13-18(28)23-15-5-3-14(22)4-6-15/h3-12H,2,13H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMRBZFQJWLXJGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CN3C(=NN=C3SCC(=O)NC4=CC=C(C=C4)Cl)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-{[7-(4-ethoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Triazolopyrazine Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the 4-ethoxyphenyl Group: This is achieved through a substitution reaction, where the ethoxy group is introduced using suitable reagents.

    Attachment of the 4-chlorophenyl Group: This step involves another substitution reaction, typically using a chlorinated aromatic compound.

    Formation of the Acetamide Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and other advanced techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-{[7-(4-ethoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce certain functional groups, potentially altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogenated compounds and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction might yield a compound with fewer double bonds or oxygen atoms.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activity, making it a candidate for drug development.

    Medicine: Its potential biological activity could make it useful in the development of new therapeutic agents.

    Industry: It could be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-{[7-(4-ethoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The triazolopyrazine core is known to interact with various biological targets, potentially modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Key Structural Features:

  • Core Scaffold : The [1,2,4]triazolo[4,3-a]pyrazine moiety is central to this compound and its analogs. Variations in substituents and linker groups significantly alter bioactivity.
  • Substituent Diversity: Target Compound: 4-Ethoxyphenyl (position 7), 8-oxo, and N-(4-chlorophenyl)acetamide. Analog 1: 8-[(4-Chlorobenzyl)sulfanyl] group and N-(4-methoxybenzyl)acetamide () . Analog 2: 2,5-Dimethylphenyl substituent () . Analog 3: Phenoxyacetamide linked to a benzylpiperazinyl group () .

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight Key Substituents
Target Compound Not explicitly reported ~470–490 (est.) 4-Ethoxyphenyl, N-(4-chlorophenyl)
Analog 1 () C₂₂H₂₀ClN₅O₃S 469.94 4-Chlorobenzyl, 4-methoxybenzyl
Analog 2 () C₂₃H₂₂ClN₅O₂S 483.96 2,5-Dimethylphenyl
Analog 3 () C₂₈H₂₇N₇O 477.56 Benzylpiperazinyl, phenyl

Bioactivity Insights:

  • Antioxidant Potential: Triazolo-pyrazine derivatives like 2-(4-(8-amino-3-oxo-2-phenyl-2,3-dihydro-1,2,4-triazolo[4,3-a]pyrazin-6-yl)phenoxy)acetamide () exhibit antioxidant properties due to electron-rich aromatic systems .
  • Receptor Binding : Substituents such as 4-methoxybenzyl (Analog 1) or benzylpiperazinyl (Analog 3) may enhance interactions with hydrophobic enzyme pockets .

Substituent Effects on Activity

  • 4-Ethoxyphenyl vs.
  • Chlorophenyl vs. Dimethylphenyl : The electron-withdrawing Cl in the target compound may enhance metabolic stability compared to the electron-donating methyl groups in Analog 2 .

Research Findings and Implications

Synthetic Feasibility : The target compound’s synthesis likely mirrors methods for Analog 1 () but requires optimization for the 4-ethoxyphenyl substitution.

Bioactivity Prediction : Based on Analog 3 (), the benzylpiperazinyl group’s absence in the target compound may reduce CNS penetration but improve selectivity for peripheral targets .

Antioxidant Potential: Structural similarities to ’s compound suggest the target may also act as a radical scavenger .

Biological Activity

N-(4-chlorophenyl)-2-{[7-(4-ethoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide is a complex organic compound with significant potential in medicinal chemistry. This article reviews its biological activity, including antibacterial properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a triazolopyrazine core linked to an ethoxyphenyl group and an acetamide moiety. Its chemical structure can be represented as follows:

Component Description
IUPAC Name This compound
Molecular Formula C23H23ClN5O3S
Molecular Weight 462.97 g/mol

Antibacterial Activity

Research has demonstrated that compounds similar to this compound exhibit varying degrees of antibacterial activity. For instance:

  • Moderate to Strong Activity : Against Salmonella typhi and Bacillus subtilis.
  • Weak to Moderate Activity : Against other strains tested.

These findings suggest that the compound may serve as a potential lead in developing new antibacterial agents .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes:

  • Acetylcholinesterase (AChE) : Compounds with similar structures have shown strong inhibitory effects on AChE, which is crucial for treating neurological disorders.
  • Urease : Significant inhibition was noted, indicating potential applications in treating urease-related conditions such as urinary tract infections.

The biological activity of this compound likely involves interactions with specific molecular targets within cells. It may modulate various biological pathways by binding to enzymes or receptors and altering their activities.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

  • Antibacterial Screening : A study reported that derivatives of triazolopyrazine exhibited potent antibacterial properties against multiple bacterial strains .
  • Cytotoxicity Studies : Investigations into cytotoxic effects against human cancer cell lines (e.g., MCF-7) revealed that some derivatives showed significant activity compared to standard treatments .
  • Molecular Docking Studies : Computational analyses have indicated favorable binding interactions between the compound and target proteins involved in disease pathways .

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